molecular formula C37H42F3N5O13 B1148129 Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin CAS No. 219138-02-0

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin

Cat. No. B1148129
CAS RN: 219138-02-0
M. Wt: 821.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a fluorogenic caspase-8/granzyme B substrate . It contains the acetyl moiety . It is used as a fluorogenic substrate for caspase 8 and granzyme B .


Molecular Structure Analysis

The molecular structure of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is represented by the empirical formula C37H42F3N5O13 . Its molecular weight is 821.75 .


Chemical Reactions Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a substrate that is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 .


Physical And Chemical Properties Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a powder with a molecular weight of 821.75 . It is typically stored at -20°C .

Scientific Research Applications

Fluorogenic Substrate for Caspase 8 and Granzyme B

“Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin” is used as a fluorogenic substrate for caspase 8 and granzyme B . These enzymes are involved in apoptosis, a process of programmed cell death. The compound’s fluorescence allows researchers to monitor the activity of these enzymes in real-time .

Apoptosis Research

This compound plays a crucial role in apoptosis research. IETD is the sequence of amino acid residues 172-175 of procaspase 3, which is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 . This makes it a valuable tool for studying the mechanisms of apoptosis.

Drug Discovery

In drug discovery, this compound can be used to screen for inhibitors of caspase 8 and granzyme B. This could potentially lead to the development of new therapeutic agents for diseases where these enzymes play a role .

Cancer Research

In cancer research, the compound can be used to study the role of caspase 8 and granzyme B in tumor progression and response to therapy .

Immunology

In immunology, granzyme B is known to play a role in the immune response. Therefore, this compound can be used to study the function of granzyme B in immune cells .

Biochemical and Physiological Actions

The compound has been used to study the biochemical and physiological actions of caspase 8 and granzyme B . This includes understanding how these enzymes are activated and regulated, and how they interact with other proteins in the cell .

properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIFCAJYIPUCJW-QXPVPWKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F3N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746702
Record name N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ietd-afc

CAS RN

219138-02-0
Record name N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.